molecular formula C22H21FN8O B2541835 (S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one CAS No. 1313519-84-4

(S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one

Cat. No.: B2541835
CAS No.: 1313519-84-4
M. Wt: 432.463
InChI Key: JMVCDNFYMJCUDW-INIZCTEOSA-N
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Description

(S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one is a useful research compound. Its molecular formula is C22H21FN8O and its molecular weight is 432.463. The purity is usually 95%.
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Scientific Research Applications

Cytochrome P450 Isoform Inhibition

Compounds containing imidazole scaffolds, similar to the one mentioned, have been studied for their role as chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. This is crucial for predicting drug-drug interactions due to metabolism-based changes when multiple drugs are administered. For example, specific inhibitors can help in deciphering the involvement of particular CYP isoforms in drug metabolism, aiding in safer and more effective drug design and therapy management (Khojasteh et al., 2011).

Design of Kinase Inhibitors

Compounds with imidazole and pyrazole scaffolds have been identified as selective inhibitors of various kinases, including p38 mitogen-activated protein (MAP) kinase, which is involved in inflammatory processes. This research area explores the design, synthesis, and activity studies of such inhibitors, providing insight into the development of new therapeutic agents for diseases with inflammatory components (Scior et al., 2011).

Synthesis of Heterocycles

The reactivity of components within the compound’s structure, similar to pyrazolines, has been explored for synthesizing heterocyclic compounds. These compounds are valuable in developing pharmaceuticals, agrochemicals, and dyes, showcasing the compound's potential in contributing to various fields of chemistry and materials science (Gomaa & Ali, 2020).

Development of Antifungal Agents

Research on compounds containing pyrazole structures, similar to those in the mentioned compound, has been directed toward fighting plant diseases, such as those caused by Fusarium oxysporum. This includes exploring the structure-activity relationship of such compounds, indicating potential applications in developing new antifungal agents for agriculture (Kaddouri et al., 2022).

Antioxidant Activity Determination

The methodologies involved in determining the antioxidant activity of compounds can be applied to those with structural similarities to the given chemical, helping to evaluate their potential as antioxidants. This is crucial in fields like food science, pharmaceuticals, and cosmetic formulations, where antioxidant properties are desirable (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

(7S)-7-ethyl-2-[2-(4-fluorophenyl)imidazol-1-yl]-5-methyl-8-(1-methylpyrazol-3-yl)-7H-pteridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN8O/c1-4-16-21(32)29(3)17-13-25-22(26-20(17)31(16)18-9-11-28(2)27-18)30-12-10-24-19(30)14-5-7-15(23)8-6-14/h5-13,16H,4H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVCDNFYMJCUDW-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3=NN(C=C3)C)N4C=CN=C4C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(C2=CN=C(N=C2N1C3=NN(C=C3)C)N4C=CN=C4C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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